molecular formula C10H7BrN2O3 B1450370 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole CAS No. 927188-96-3

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Cat. No. B1450370
M. Wt: 283.08 g/mol
InChI Key: FXHSJOKOEXARQR-UHFFFAOYSA-N
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Description

The compound is an oxazole, which is a type of heterocyclic compound. Oxazoles are aromatic compounds that contain an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of oxazoles typically consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-Bromo-4-nitrophenol, a compound that shares some structural similarities with the compound you’re asking about, is a powder with a melting point of 111-115 °C .

Scientific Research Applications

X-ray Structural Analysis

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole and related compounds have been studied for their crystal structures using X-ray diffraction. For instance, Rybakov et al. (2002) investigated the single-crystal structures of aminodienes containing an oxazole fragment. Their findings contribute to understanding the molecular architecture and potential applications in material science (Rybakov et al., 2002).

Synthesis of Fluorophores

Oxazoles, including compounds similar to 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole, have been explored for the synthesis of fluorescent thiophenyl group-containing fluorophores. Urut et al. (2018) synthesized and characterized new fluorescent oxazol-5-ones, indicating their potential in the development of light-emitting materials (Urut et al., 2018).

Chemical Synthesis and Reactions

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole serves as a useful scaffold in organic synthesis. Ibata and Isogami (1989) demonstrated its utility in the formation of N-substituted 2-(aminomethyl)oxazoles, showcasing its versatility in creating various organic compounds (Ibata & Isogami, 1989).

Synthesis of 4-Aryl-5-nitro-1,2,3-triazoles

Compounds structurally related to 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole have been utilized in the synthesis of 1,2,3-triazole derivatives. Sheremet et al. (2004) highlighted their use in producing compounds with potential biological activities (Sheremet et al., 2004).

Creation of Novel Organometallic Compounds

Gangloff et al. (1992) explored the reaction of 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole with zinc, leading to new heteroaromatic organozinc derivatives. This research opens avenues for creating novel compounds with potential applications in organic synthesis and catalysis (Gangloff et al., 1992).

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure. For example, 2-Bromo-4-nitrophenol is classified as Acute Tox. 4 Oral - Aquatic Acute 1, indicating that it is harmful if swallowed and very toxic to aquatic life .

Future Directions

The future directions for research into a compound depend on its potential applications. Oxazoles are a focus of research due to their presence in various biologically active compounds .

properties

IUPAC Name

5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHSJOKOEXARQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromomethyl-3-(4-nitrophenyl)-isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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